molecular formula C17H17ClN4O2S B3960922 4-(3-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide

4-(3-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide

Cat. No. B3960922
M. Wt: 376.9 g/mol
InChI Key: NDKDTAUIXPWJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide, also known as NPC1161B, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound belongs to the class of piperazinecarbothioamide derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide involves its interaction with various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound also interacts with the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, this compound has been found to protect against oxidative stress and neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-(3-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it exhibits potent pharmacological effects at low concentrations, making it a useful tool for studying the mechanisms of various diseases. However, one limitation of this compound is that its effects may vary depending on the experimental model used, making it necessary to carefully select the appropriate model for each study.

Future Directions

There are several potential future directions for research on 4-(3-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its interactions with various enzymes and receptors in the body. Finally, the development of new derivatives of this compound with improved pharmacological properties may lead to the discovery of more effective therapeutic agents.

Scientific Research Applications

4-(3-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic effects in various scientific research studies. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective properties. Additionally, this compound has been found to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's.

properties

IUPAC Name

4-(3-chlorophenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c18-13-2-1-3-16(12-13)20-8-10-21(11-9-20)17(25)19-14-4-6-15(7-5-14)22(23)24/h1-7,12H,8-11H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKDTAUIXPWJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(3-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
4-(3-chlorophenyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.